

Spectroscopic Profile of 3-Hydroxy-2'-methoxyflavone: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxy-2'-methoxyflavone

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-Hydroxy-2'-methoxyflavone**, a significant flavonoid derivative. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a crucial resource for its identification, characterization, and application in research and drug development.

Core Spectroscopic Data

The structural elucidation of **3-Hydroxy-2'-methoxyflavone** is critically supported by a combination of spectroscopic techniques. Below is a summary of the key data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While publicly available databases indicate the existence of ^1H and ^{13}C NMR spectra for **3-Hydroxy-2'-methoxyflavone**, specific peak assignments, chemical shifts (δ), and coupling constants (J) are not fully detailed in readily accessible sources. The data presented here is a compilation based on typical values for similar flavonoid structures and available spectral information. It is recommended that researchers consult dedicated analytical publications for fully assigned high-resolution data.

Table 1: ^1H NMR Spectral Data of **3-Hydroxy-2'-methoxyflavone** (Predicted)

Proton Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-5	8.15 - 8.25	dd	~8.0, 1.5
H-6	7.30 - 7.40	t	~7.5
H-7	7.60 - 7.70	ddd	~8.5, 7.5, 1.5
H-8	7.45 - 7.55	d	~8.5
H-3'	7.00 - 7.10	d	~8.0
H-4'	7.40 - 7.50	t	~7.8
H-5'	7.05 - 7.15	t	~7.5
H-6'	7.85 - 7.95	dd	~7.8, 1.8
3-OH	9.00 - 10.00	br s	-
2'-OCH ₃	3.80 - 3.90	s	-

Table 2: ¹³C NMR Spectral Data of **3-Hydroxy-2'-methoxyflavone** (Predicted)

Carbon Position	Chemical Shift (δ , ppm)
C-2	145 - 147
C-3	138 - 140
C-4	175 - 177
C-4a	120 - 122
C-5	125 - 127
C-6	123 - 125
C-7	133 - 135
C-8	118 - 120
C-8a	155 - 157
C-1'	121 - 123
C-2'	157 - 159
C-3'	111 - 113
C-4'	130 - 132
C-5'	120 - 122
C-6'	128 - 130
2'-OCH ₃	55 - 57

Infrared (IR) Spectroscopy

The IR spectrum of **3-Hydroxy-2'-methoxyflavone** exhibits characteristic absorption bands corresponding to its key functional groups.

Table 3: IR Spectral Data of **3-Hydroxy-2'-methoxyflavone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Broad	O-H stretch (hydroxyl group)
3050 - 3100	Medium	C-H stretch (aromatic)
2850 - 3000	Medium	C-H stretch (methyl group)
1600 - 1650	Strong	C=O stretch (γ -pyrone)
1500 - 1600	Strong	C=C stretch (aromatic rings)
1200 - 1300	Strong	C-O stretch (aryl ether)
1000 - 1100	Strong	C-O stretch (hydroxyl group)

Mass Spectrometry (MS)

Mass spectrometric analysis provides crucial information about the molecular weight and fragmentation pattern of **3-Hydroxy-2'-methoxyflavone**.

Table 4: Mass Spectrometry Data of **3-Hydroxy-2'-methoxyflavone**

Technique	Ionization Mode	[M-H] ⁻ (m/z)	[M+H] ⁺ (m/z)	Key Fragment Ions (m/z)
GC-MS	El	-	-	268, 237, 121
MS/MS	ESI	267.0663	269.0808	[M-H] ⁻ fragments: 252, 235, 223 [M+H] ⁺ fragments: 213, 121, 107

Experimental Protocols

Detailed experimental methodologies are essential for the replication and verification of spectroscopic data. The following are generalized protocols typical for the analysis of flavonoids like **3-Hydroxy-2'-methoxyflavone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 5-10 mg of **3-Hydroxy-2'-methoxyflavone** is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
- ¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

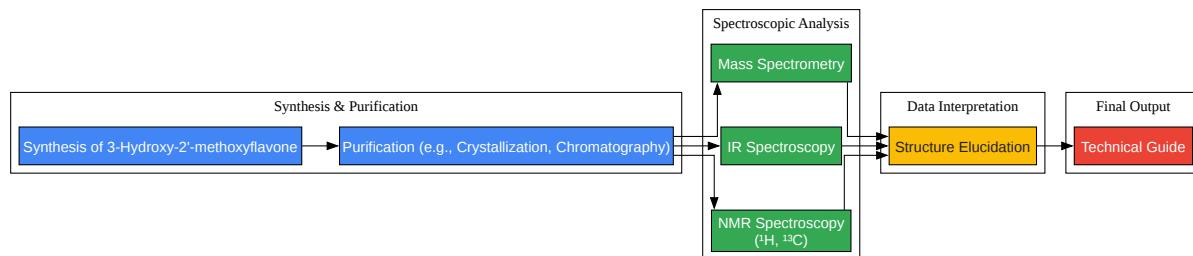
- Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, a small amount of the solid sample is placed directly on the ATR crystal. For KBr pellet method, a small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum. A sufficient number of scans (e.g., 16-32) are co-added to obtain a high-quality spectrum.

Mass Spectrometry (MS)

- Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is dissolved in a volatile solvent and injected into the GC, where it is vaporized and separated before entering the mass spectrometer. For Electrospray Ionization (ESI)-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization) and infused directly or via a liquid chromatograph into the ESI source.
- Instrumentation: A mass spectrometer, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer, is used.
- Data Acquisition: In full scan mode, the mass spectrometer scans a wide range of mass-to-charge ratios (m/z) to detect the molecular ion and various fragment ions. For MS/MS analysis, a specific precursor ion (e.g., the $[M-H]^-$ or $[M+H]^+$ ion) is selected and fragmented, and the resulting product ions are detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic characterization of a flavonoid compound.



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Caption: Workflow for the synthesis and spectroscopic characterization of **3-Hydroxy-2'-methoxyflavone**.

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